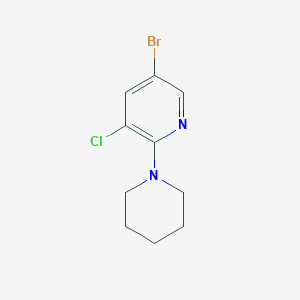

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and piperidine substituents on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine typically involves the following steps:

Halogenation: The starting material, 2-chloropyridine, undergoes bromination to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Piperidine Substitution: The brominated intermediate is then reacted with piperidine to introduce the piperidin-1-yl group at the 2-position. This step is usually carried out under basic conditions using a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate, sodium hydride), solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It serves as a probe in biochemical studies to investigate the function of specific proteins and enzymes.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The piperidine moiety can enhance binding affinity and selectivity towards these targets, while the halogen atoms can modulate the compound’s physicochemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine

- 5-Bromo-2-chloropyridine

- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine

Uniqueness

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The piperidine group also contributes to its distinct pharmacological profile, making it a valuable compound in drug discovery and development.

Activité Biologique

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and its interactions with various biological pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a piperidine moiety. This structural configuration is essential for its biological activity, as the piperidine group is known to interact with neurotransmitter receptors.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The piperidine moiety interacts with neurotransmitter receptors, potentially modulating their activity and influencing neurotransmission pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

The presence of halogen substituents (bromine and chlorine) on the pyridine ring enhances the compound's lipophilicity, which may facilitate better membrane permeability and receptor binding.

1. Neurological Effects

Research indicates that compounds similar to this compound are being explored for their potential in treating conditions like anxiety and depression. For instance, studies have shown that modulation of neurotransmitter systems can lead to significant behavioral changes in animal models.

2. Antimicrobial Activity

There is emerging evidence that derivatives of this compound exhibit antimicrobial properties. For example, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating resistant bacterial strains .

3. Anticancer Potential

Preliminary studies suggest that certain derivatives may possess anticancer properties. In vitro testing has demonstrated cytotoxicity against various cancer cell lines, indicating that modifications to the core structure can enhance efficacy against tumor cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurological | Modulation of neurotransmitter receptors | |

| Antimicrobial | Activity against MRSA | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Study: Antidepressant Activity

In a study investigating the antidepressant potential of piperidine derivatives, compounds structurally related to this compound were tested in rodent models. Results indicated significant reductions in depressive-like behaviors following administration, supporting the hypothesis that these compounds can influence serotonin and norepinephrine levels in the brain.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to halogen substitutions may enhance absorption rates.

- Metabolism : Investigations into metabolic stability indicate that structural modifications can significantly affect clearance rates in vivo.

Toxicological assessments are necessary to ensure safety; initial findings suggest a favorable profile with low cytotoxicity in non-cancerous cell lines .

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-piperidin-1-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTAGXNZJLLQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.